Cas no 72060-05-0 (Morphinan-6-one,17-(cyclopropylmethyl)-4,5-epoxy-8-ethyl-3-methoxy-, (5a,8b)-)

Morphinan-6-one,17-(cyclopropylmethyl)-4,5-epoxy-8-ethyl-3-methoxy-, (5a,8b)- structure
72060-05-0 structure
Productnaam:Morphinan-6-one,17-(cyclopropylmethyl)-4,5-epoxy-8-ethyl-3-methoxy-, (5a,8b)-
CAS-nummer:72060-05-0
MF:C23H29NO3
MW:367.481266736984
CID:566999
PubChem ID:5361887

Morphinan-6-one,17-(cyclopropylmethyl)-4,5-epoxy-8-ethyl-3-methoxy-, (5a,8b)- Chemische en fysische eigenschappen

Naam en identificatie

    • Morphinan-6-one,17-(cyclopropylmethyl)-4,5-epoxy-8-ethyl-3-methoxy-, (5a,8b)-
    • (4aR,5S,7aR,12bS)-3-(cyclopropylmethyl)-5-ethyl-9-methoxy-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one
    • Codorphone
    • Conorfona
    • Conorfona [INN-Spanish]
    • CONORFONE
    • Conorfonum
    • Conorfonum [INN-Latin]
    • Conorphone
    • 17-(Cyclopropylmethyl)-4,5alpha-epoxy-8beta-ethyl-3-methoxymorphinan-6-one
    • DTXSID501016499
    • (4R,4aR,5S,7aR,12bS)-3-(cyclopropylmethyl)-5-ethyl-9-methoxy-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
    • Morphinan-6-one, 17-cyclopropylmethyl-4,5-epoxy-8-ethyl-3-methoxy-, (5alpha,8beta)-
    • CHEMBL2110790
    • (5R,8R,9R,13S,14R)-N-Cyclopropylmethyl-4,5-epoxy-8-ethyl-3-methoxy-6-morphinanon
    • Conorfone; Conorphone; TR 5109
    • 72060-05-0
    • SCHEMBL488917
    • 9H58696D23
    • MORPHINAN-6-ONE, 17-(CYCLOPROPYLMETHYL)-4,5-EPOXY-8-ETHYL-3-METHOXY-, (5.ALPHA.,8.BETA.)-
    • 17-(CYCLOPROPYLMETHYL)-4,5.ALPHA.-EPOXY-8.BETA.-ETHYL-3-METHOXYMORPHINAN-6-ONE
    • Conorfone [INN]
    • UNII-9H58696D23
    • Inchi: InChI=1S/C23H29NO3/c1-3-14-11-17(25)22-23-8-9-24(12-13-4-5-13)16(19(14)23)10-15-6-7-18(26-2)21(27-22)20(15)23/h6-7,13-14,16,19,22H,3-5,8-12H2,1-2H3/t14-,16+,19-,22-,23-/m0/s1
    • InChI-sleutel: JMPUQJQXECRLKY-IKADHJCRSA-N
    • LACHT: CCC1CC(=O)C2C34C1C(CC5=C3C(=C(C=C5)OC)O2)N(CC4)CC6CC6

Berekende eigenschappen

  • Exacte massa: 367.21500
  • Monoisotopische massa: 367.21474379g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 4
  • Complexiteit: 633
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 38.8Ų

Experimentele eigenschappen

  • Dichtheid: 1.26
  • Kookpunt: 519.3°C at 760 mmHg
  • Vlampunt: 267.8°C
  • Brekindex: 1.621
  • PSA: 38.77000
  • LogboekP: 3.28750

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